

In-depth Technical Guide: 2-chloro-5-fluoro-4-methylpyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-fluoro-4-methylpyrimidine

Cat. No.: B159636

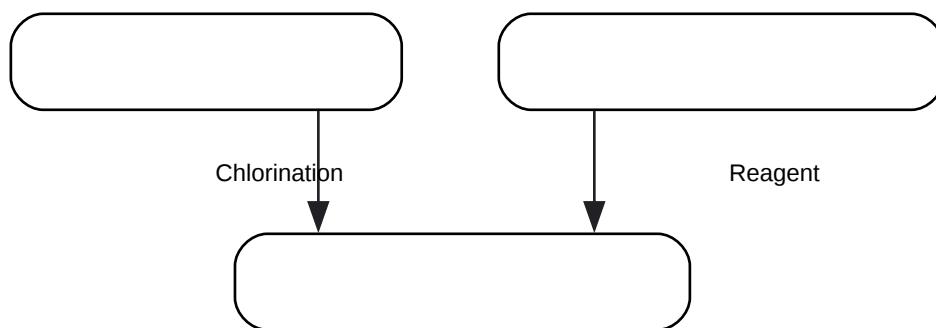
[Get Quote](#)

CAS Number: 134000-96-7

This technical guide provides a comprehensive overview of **2-chloro-5-fluoro-4-methylpyrimidine**, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and reactivity.

Chemical and Physical Properties

2-chloro-5-fluoro-4-methylpyrimidine is a halogenated pyrimidine derivative with the molecular formula $C_5H_4ClFN_2$ and a molecular weight of 146.55 g/mol .^[1] Its key physical properties are summarized in the table below.


Property	Value	Reference
CAS Number	134000-96-7	[1][2]
Molecular Formula	$C_5H_4ClFN_2$	[1]
Molecular Weight	146.55 g/mol	[1]
Boiling Point	220 °C	[3]
Density	1.352 g/cm ³	[3]

Note: Spectroscopic data such as ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared Spectroscopy are not readily available in public literature. Researchers are advised to acquire this data upon purchase or synthesis.

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-chloro-5-fluoro-4-methylpyrimidine** is not widely published, a general approach can be inferred from the synthesis of structurally similar compounds, such as 2-chloro-4-methylpyrimidine. A plausible synthetic route would involve the chlorination of a corresponding hydroxypyrimidine precursor.

Conceptual Synthesis Workflow:

[Click to download full resolution via product page](#)

Figure 1. Conceptual synthesis of **2-chloro-5-fluoro-4-methylpyrimidine**.

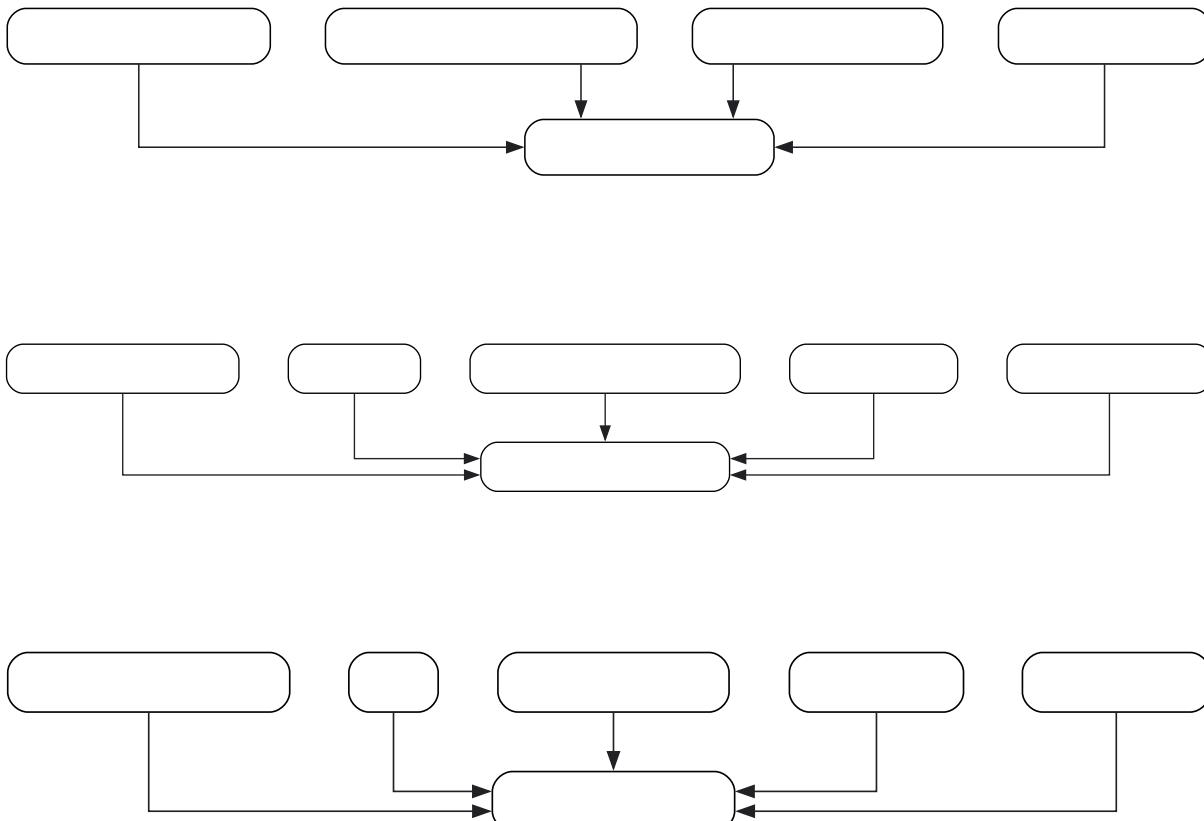
General Experimental Protocol (Hypothetical):

A detailed protocol for the synthesis of a related compound, 2-chloro-4-methylpyrimidine, involves the reaction of 2,4-dichloro-pyrimidine with a Grignard reagent in the presence of an iron catalyst.^[4] Another approach for a similar compound involves the dehydrochlorination of 2-chloro-4-methylpyrimidine hydrochloride using phosphorus oxychloride.^[4]

A plausible, though unverified, protocol for the target molecule could be:

- To a stirred solution of 5-fluoro-4-methylpyrimidin-2-ol in a suitable solvent (e.g., toluene), add a chlorinating agent such as phosphorus oxychloride (POCl_3).

- The reaction mixture is heated to reflux for several hours.
- After cooling, the excess POCl_3 is removed under reduced pressure.
- The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate).
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is then purified by column chromatography or recrystallization to yield **2-chloro-5-fluoro-4-methylpyrimidine**.


Reactivity and Applications

2-chloro-5-fluoro-4-methylpyrimidine is a versatile intermediate in organic synthesis, primarily due to the reactivity of the chlorine atom at the 2-position of the pyrimidine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the fluorine and chlorine substituents, makes the 2-position highly susceptible to attack by nucleophiles.

General SNAr Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 134000-96-7 | 2-Chloro-5-fluoro-4-methylpyrimidine - Synblock [synblock.com]
- 2. 134000-96-7 Cas No. | 2-Chloro-5-fluoro-4-methylpyrimidine | Apollo [store.apolloscientific.co.uk]
- 3. 134000-96-7 CAS MSDS (Pyrimidine, 2-chloro-5-fluoro-4-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]

- To cite this document: BenchChem. [In-depth Technical Guide: 2-chloro-5-fluoro-4-methylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b159636#2-chloro-5-fluoro-4-methylpyrimidine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com